molecular formula C5H5Cl2N3 B009444 2,6-Dichloropyridine-3,4-diamine CAS No. 101079-63-4

2,6-Dichloropyridine-3,4-diamine

Cat. No. B009444
M. Wt: 178.02 g/mol
InChI Key: HDNVWGXGFBVDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,6-Dichloropyridine-3,4-diamine involves complex organic chemistry reactions. Although the specific synthesis of 2,6-Dichloropyridine-3,4-diamine is not directly outlined in the provided studies, related compounds share synthesis routes that often involve halogenation, amination, and other substitution reactions critical in functionalizing the pyridine ring to introduce the desired chloro and amino groups. These synthetic routes are vital for creating monomers that can further react to form advanced polymers (Katritzky et al., 1995).

Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyridine-3,4-diamine is characterized by the presence of two chloro groups and two amino groups attached to a pyridine ring. This arrangement significantly influences its reactivity and interaction with other compounds. The electron-withdrawing chloro groups and electron-donating amino groups create a unique electronic environment that facilitates its role in polymer synthesis. The structure of related compounds has been elucidated using techniques like X-ray diffraction, highlighting the importance of molecular geometry in determining the material's properties (Kim et al., 1998).

Chemical Reactions and Properties

2,6-Dichloropyridine-3,4-diamine undergoes various chemical reactions, particularly in polymer synthesis. It reacts with dianhydrides to form polyimides, showcasing its utility in creating materials with high thermal stability and mechanical strength. The compound's reactivity is largely due to the presence of active amino groups, which facilitate the formation of imide bonds, a characteristic feature of many high-performance polymers (Madhra et al., 2002).

Physical Properties Analysis

The physical properties of materials derived from 2,6-Dichloropyridine-3,4-diamine, such as polyimides, are remarkable. They are known for their excellent thermal stability, withstanding temperatures exceeding 500°C without significant degradation. Additionally, these materials exhibit low dielectric constants, making them suitable for electronic applications. The inherent viscosities and solubility in various organic solvents also highlight their processability and application versatility (Guan et al., 2015).

Chemical Properties Analysis

Chemically, 2,6-Dichloropyridine-3,4-diamine and its derived polymers possess remarkable resistance to hydrolysis and oxidation, contributing to their durability and long-term performance in harsh environments. The chemical stability, coupled with the ability to form strong covalent bonds within polymer backbones, underscores the material's utility in demanding applications such as aerospace, electronics, and advanced composites (Zhou et al., 2018).

Scientific Research Applications

  • Antibiotic Production

    • Field : Pharmaceutical Chemistry
    • Application : 2,6-Dichloropyridine serves as a precursor to the antibiotic enoxacin .
    • Method : It is produced by the direct reaction of pyridine with chlorine .
    • Results : The outcome of this process is the production of enoxacin, a broad-spectrum antibiotic used in medicine .
  • Synthesis of Derivatives

    • Field : Organic Chemistry
    • Application : A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed .
    • Method : The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .
    • Results : The result is the efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives .
  • Phosphonium Salt Installation
    • Field : Organic Chemistry
    • Application : A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .
    • Method : This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
    • Results : The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
  • Synthesis of 2,6-Dichloropyridine
    • Field : Organic Chemistry
    • Application : 2-Chloropyridine undergoes additional reactions to form 2,6-dichloropyridine .
    • Method : Pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield . When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
    • Results : The result is the efficient synthesis of 2,6-dichloropyridine .

Safety And Hazards

When handling 2,6-Dichloropyridine-3,4-diamine, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dichloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNVWGXGFBVDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448748
Record name 2,6-dichloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine-3,4-diamine

CAS RN

101079-63-4
Record name 2,6-Dichloro-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101079-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dichloro-3-nitropyridin-4-amine in ethanol (150 mL) was added iron powder (14.3 g, 0.255 mol), water (46 mL), and then concentrated HCl (28 mL). The reaction mixture was then stirred at 95° C. for 16 hours, cooled to room temperature, and neutralized. The precipitates were collected by filtration and dried in vacuo. The crude product was then treated with water (200 mL) and extracted with EtOAc (3×200 mL). The combined extracts were dried over anhydrous Na2SO4, filtered, and concentrated to afford 7.85 g of the title compound (86.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
14.3 g
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
86.5%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-3-nitro-pyridin-4-amine (2.6 g, 14.4 mmol) from Step A in MeOH (150 mL) was added Raney Nickel catalyst (2 g) and the reaction agitated under a hydrogen atmosphere in a Parr apparatus (35 p.s.i.) for 2 h. The reaction mixture was filtered through a pad of Celite and concentrated to yield the title compound. MS: m/z=179 (M+1).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 2
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 3
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 4
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 5
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 6
2,6-Dichloropyridine-3,4-diamine

Citations

For This Compound
3
Citations
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org
Z Luo, X Yue, H Yang, H Liu, RS Klein, Z Tu - Bioorganic & medicinal …, 2018 - Elsevier
Eleven new sphingosine 1-phosphate receptor 2 (S1PR2) ligands were synthesized by modifying lead compound N-(2,6-dichloropyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,…
Number of citations: 10 www.sciencedirect.com
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.